molecular formula C19H25N3O3S2 B2377293 N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide CAS No. 325979-87-1

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2377293
CAS No.: 325979-87-1
M. Wt: 407.55
InChI Key: YRWUNKAZWZZFKM-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various cancers and autoimmune diseases. TAK-659 has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the activation of B cells and the production of antibodies.

Scientific Research Applications

Asymmetric Synthesis in Drug Development

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide and its derivatives have been utilized in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists, demonstrating their significance in drug development. This process includes key steps like diastereoselective reduction and isomerization, proving valuable in large-scale operations for producing enantiomerically pure compounds (Jona et al., 2009).

Role in Synthesizing Biologically Active Compounds

Compounds related to this compound have been synthesized for their role in producing biologically active substances like crizotinib. This synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, indicating the compound's utility in developing therapeutically relevant molecules (Kong et al., 2016).

Synthesis of N-substituted Derivatives for Antibacterial Study

The synthesis of N-substituted derivatives of this compound has been conducted for antibacterial studies. These derivatives exhibit moderate to significant antibacterial activity, highlighting the compound's potential in antimicrobial research (Khalid et al., 2016).

Antitumor Applications

Several studies have demonstrated the antitumor activities of derivatives of this compound. These studies include the synthesis of specific derivatives that exhibit potent antiproliferative activity against various cancer cell lines, suggesting their potential use in cancer therapy (Wu et al., 2017).

Implications in Advanced Compound Synthesis

The molecule and its derivatives play a role in the synthesis of advanced compounds. This includes its use as an intermediate in synthesizing small molecule anticancer drugs, demonstrating the versatility and importance of this chemical in medicinal chemistry (Zhang et al., 2018).

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2/c1-19(2,3)16-13-26-18(20-16)21-17(23)14-7-9-15(10-8-14)27(24,25)22-11-5-4-6-12-22/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWUNKAZWZZFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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